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Compound of Interest

Compound Name: ELN318463

Cat. No.: B8106693

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of
acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The
information presented herein is intended to support research, development, and formulation
activities by providing detailed data and experimental protocols.

Solubility Profile of Acetylsalicylic Acid

The solubility of acetylsalicylic acid is a critical physicochemical property influencing its
dissolution, absorption, and overall bioavailability. Its solubility is significantly affected by the
solvent, temperature, and pH of the medium due to its nature as a weak acid (pKa = 3.5).

Aqueous Solubility

Acetylsalicylic acid is slightly soluble in water. Its aqueous solubility increases with temperature.
Due to its acidic nature, its solubility is pH-dependent, with higher solubility observed in alkaline
conditions where the carboxylic acid group is ionized.[1]

Table 1: Aqueous Solubility of Acetylsalicylic Acid at Various Temperatures
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Temperature (°C) Solubility ( g/100 mL)
25 ~0.3
37 ~1.0

Table 2: Influence of pH on the Aqueous Solubility of Acetylsalicylic Acid

pH State Relative Solubility
<2 Neutral (R-COOH) Low
Mixture of neutral and ionized )
2-5 Increasing
forms
>5 lonized (R-COO") High

At a pH of 1.2, acetylsalicylic acid is predominantly in its protonated, less soluble form.[2] As
the pH increases above its pKa of 3.5, it becomes progressively more ionized, leading to a
significant increase in solubility.[2] At a pH of 6.8, it is almost completely ionized, and its
maximum aqgueous solubility is approached.[3]

Solubility in Organic Solvents and Co-solvent Mixtures

Acetylsalicylic acid exhibits good solubility in several organic solvents, a property that is
leveraged in the preparation of stock solutions for experimental purposes and in certain
formulation strategies.

Table 3: Solubility of Acetylsalicylic Acid in Common Organic Solvents

Solvent Solubility (mg/mL)
Ethanol ~80
Dimethyl Sulfoxide (DMSO) ~41
Dimethylformamide (DMF) ~30
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The use of co-solvents, such as ethanol-water mixtures, can significantly enhance the solubility
of acetylsalicylic acid compared to water alone. The solubility of acetylsalicylic acid in ethanol-
water mixtures increases with a higher fraction of ethanol.[4]

Stability Profile of Acetylsalicylic Acid

The stability of acetylsalicylic acid is a crucial factor for its formulation, storage, and therapeutic
efficacy. The primary degradation pathway is hydrolysis of the ester linkage, yielding salicylic
acid and acetic acid. This reaction is catalyzed by moisture, heat, and extreme pH conditions
(both acidic and basic).

Hydrolysis and Degradation Kinetics

The hydrolysis of acetylsalicylic acid follows pseudo-first-order kinetics. The rate of hydrolysis
is significantly influenced by pH. The drug is most stable in aqueous solutions at a pH of 2-3.
The rate of hydrolysis increases at pH values below 2 and above 4. In alkaline solutions, the
hydrolysis is rapid.

Table 4: Stability of Acetylsalicylic Acid in Various Media

Medium Condition Half-life (t%%) Stability
Aqueous solution (pH

25°C - Most Stable
2-3)
Aqueous solution (pH

25°C - Less Stable
4-8)
Aqueous solution (pH

25°C - Least Stable
<2o0r>8)
Saturated aqueous ~1 week for complete

) 25°C ) Unstable

solution (pH 5-7) hydrolysis

Phosphate Buffer (0.1

537.21 + 8.42 hours Relatively Stable
M, pH 7.4)

Boric Acid Buffer (pH
10.4)

256.67 + 2.35 hours Unstable
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The main degradation products of acetylsalicylic acid are salicylic acid and acetic acid. In some
cases, a dehydrated product formed from the interaction of acetylsalicylic acid and salicylic acid
has been identified as a degradation product.

Photostability

According to the International Council for Harmonisation of Technical Requirements for
Pharmaceuticals for Human Use (ICH) guideline Q1B, photostability testing is an essential part
of stress testing. While specific public data on the forced photostability of aspirin is limited in
the provided search results, the ICH guidelines mandate that new drug substances and
products be exposed to light to assess their intrinsic photostability.

Experimental Protocols
Determination of Thermodynamic Solubility (Shake-
Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

Preparation: Add an excess amount of solid acetylsalicylic acid to a series of vials containing
the desired solvent (e.g., purified water, buffers of different pH, organic solvents).

o Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C)
for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess
solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution
from the undissolved solid.

o Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with
a suitable solvent and analyze the concentration of acetylsalicylic acid using a validated
analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid
Chromatography (HPLC).
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o Calculation: Calculate the solubility based on the measured concentration in the saturated
solution.
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Caption: Workflow for the Shake-Flask Solubility Determination.

Stability-Indicating HPLC Method for Assay and Impurity
Determination

This method is used to quantify the amount of acetylsalicylic acid and its degradation products
over time.

Methodology:

e Chromatographic System:

[¢]

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 um).

o

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with the
pH adjusted to 3.0 with o-phosphoric acid.

Flow Rate: 1.0 mL/min.

o

Detection: UV at 270 nm.

[e]

» Standard Preparation: Prepare a standard stock solution of acetylsalicylic acid and its
primary degradation product, salicylic acid, in the mobile phase. Create a series of
calibration standards by diluting the stock solution.

e Sample Preparation:
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o For stability studies, store acetylsalicylic acid samples (e.g., in solution or as a solid
dosage form) under the desired conditions (e.g., elevated temperature, different pH
buffers).

o At specified time points, withdraw a sample, dissolve it in the mobile phase if necessary,
and dilute to a suitable concentration for analysis.

e Analysis: Inject the standard and sample solutions into the HPLC system.

» Quantification: Determine the peak areas for acetylsalicylic acid and salicylic acid. Calculate
the concentration of each component in the samples using the calibration curve generated
from the standards.

Accelerated Stability Study Protocol (Based on ICH
Q1A)

This protocol is designed to predict the long-term stability of a drug product by subjecting it to
accelerated storage conditions.

Methodology:

o Batch Selection: Use at least three primary batches of the drug product in its proposed
container-closure system.

o Storage Conditions:

o Long-term: 25°C £ 2°C /60% RH + 5% RH or 30°C + 2°C / 65% RH + 5% RH for a
minimum of 12 months.

o Intermediate (if applicable): 30°C + 2°C / 65% RH = 5% RH for 6 months.
o Accelerated: 40°C + 2°C / 75% RH + 5% RH for 6 months.

o Testing Frequency:
o Long-term: 0, 3, 6,9, 12, 18, 24, and 36 months.

o Accelerated: 0, 3, and 6 months.
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» Tests to be Performed: At each time point, samples should be tested for appearance, assay
of acetylsalicylic acid, and levels of degradation products using a validated stability-indicating
method (e.g., the HPLC method described above). Other tests such as dissolution and
moisture content may also be relevant.

» Evaluation: Analyze the data for any trends in degradation or changes in physical properties
to establish a shelf-life for the product.

Mechanism of Action: COX Pathway Inhibition

Acetylsalicylic acid exerts its therapeutic effects primarily through the irreversible inhibition of
cyclooxygenase (COX) enzymes, COX-1 and COX-2.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Cell Membrane

Membrane Phospholipids

hospholipase A2
Cytosol

Arachidonic Acid Acetylsalicylic Acid

rreversible
Inhibition

Irreversible
Inhibition

Prostaglandin H2 (PGH2)

J

Prostaglandins Thromboxane A2
(Pain, Inflammation, Fever) (Platelet Aggregation)

Click to download full resolution via product page
Caption: Simplified schematic of the COX pathway and its inhibition by acetylsalicylic acid.

Acetylsalicylic acid covalently modifies a serine residue in the active site of both COX-1 and
COX-2, leading to their irreversible inactivation. This blocks the conversion of arachidonic acid
to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and
thromboxanes. The inhibition of COX-1 in platelets is responsible for its antiplatelet effect, while
the inhibition of COX-2 mediates its anti-inflammatory, analgesic, and antipyretic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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